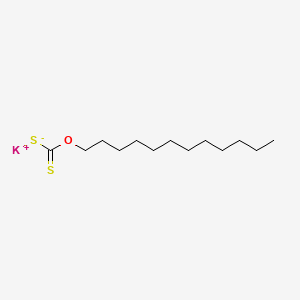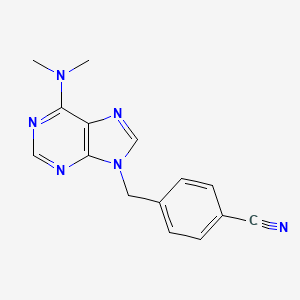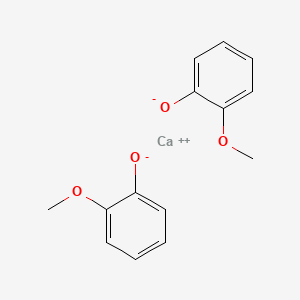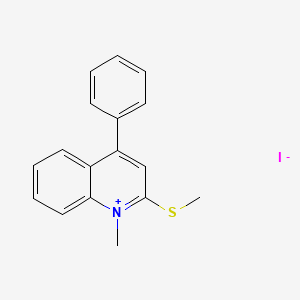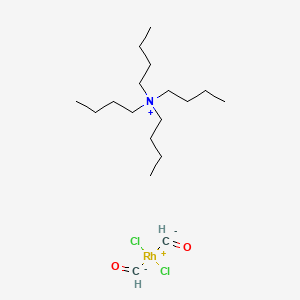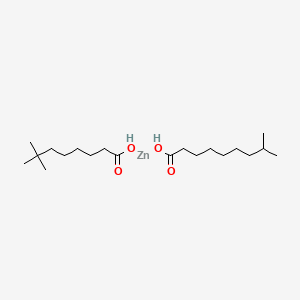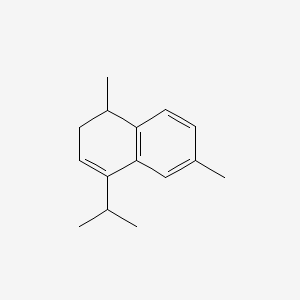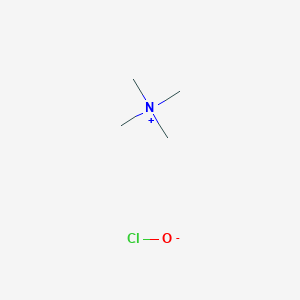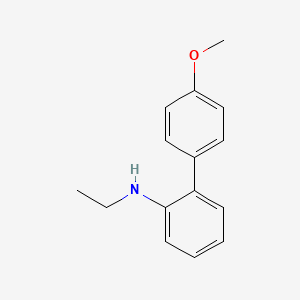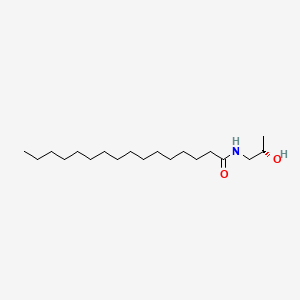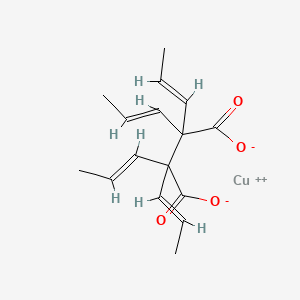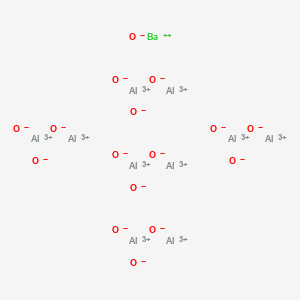
2,2'-Methylenebis(5-chlorotoluene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis(5-chlorotoluene) is a chemical compound with the molecular formula C₁₅H₁₄Cl₂ It is characterized by the presence of two chlorotoluene groups connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(5-chlorotoluene) typically involves multi-step reactions. One common method includes the reaction of chlorotoluene with formaldehyde in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 2,2’-Methylenebis(5-chlorotoluene) may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Methylenebis(5-chlorotoluene) can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding chlorobenzoic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields chlorobenzoic acids, while reduction can produce various chlorotoluene derivatives.
Scientific Research Applications
2,2’-Methylenebis(5-chlorotoluene) has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis(5-chlorotoluene) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological research.
Comparison with Similar Compounds
Chlorotoluene: A simpler compound with a single chlorine atom on the toluene ring.
Dichlorotoluene: Contains two chlorine atoms on the toluene ring but lacks the methylene bridge.
Benzyl Chloride: An isomer with a chlorine atom substituted on the methyl group of toluene.
Uniqueness: 2,2’-Methylenebis(5-chlorotoluene) is unique due to the presence of the methylene bridge connecting two chlorotoluene groups. This structural feature imparts distinct chemical properties and reactivity compared to its simpler counterparts.
Properties
CAS No. |
84604-91-1 |
|---|---|
Molecular Formula |
C15H14Cl2 |
Molecular Weight |
265.2 g/mol |
IUPAC Name |
4-chloro-1-[(4-chloro-2-methylphenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C15H14Cl2/c1-10-7-14(16)5-3-12(10)9-13-4-6-15(17)8-11(13)2/h3-8H,9H2,1-2H3 |
InChI Key |
GWWGPHYWSMOSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


